molecular formula C15H12ClN3 B14409872 3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole CAS No. 85303-95-3

3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole

Cat. No.: B14409872
CAS No.: 85303-95-3
M. Wt: 269.73 g/mol
InChI Key: GYURHAXCPUVCIO-UHFFFAOYSA-N
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Description

3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 5-chloro-o-tolyl group and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-o-tolyl hydrazine with phenyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom in the 5-chloro-o-tolyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines. Substitution reactions can result in a variety of functionalized triazoles.

Scientific Research Applications

3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The presence of the 5-chloro-o-tolyl and phenyl groups can enhance binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole is unique due to its specific substitution pattern on the triazole ring. The combination of the 5-chloro-o-tolyl and phenyl groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

85303-95-3

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

5-(5-chloro-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C15H12ClN3/c1-10-7-8-12(16)9-13(10)15-17-14(18-19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18,19)

InChI Key

GYURHAXCPUVCIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=NC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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